5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Overview
Description
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction, where formaldehyde and hydrochloric acid are used in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tetrazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the tetrazole ring or the substituents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of tetrazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced tetrazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect biological activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: This compound features a chloromethyl group attached to a furan ring and is used in the synthesis of various chemicals and pharmaceuticals.
2-Chloro-5-(chloromethyl)pyridine: This compound has a similar chloromethyl group but is attached to a pyridine ring, making it useful in the synthesis of neonicotinoid insecticides.
Uniqueness
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-methyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXNNJIVZUYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480378 | |
Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55408-14-5 | |
Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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